(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid
Description
(2S)-2-Amino-3-(5-methylthiophen-3-yl)propanoic acid is a chiral α-amino acid featuring a thiophene ring substituted with a methyl group at the 5-position. Its structure comprises an L-configuration amino acid backbone (α-carbon) linked to a 5-methylthiophen-3-yl side chain. This compound is structurally analogous to aromatic amino acids like phenylalanine but incorporates a sulfur-containing heterocycle, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
QXPRZHDCXFEEQS-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CS1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=CS1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing thiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea.
Hinsberg Synthesis: This method involves the reaction of α-haloketones with thiourea followed by cyclization.
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfurizing agents . These methods are efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine, chlorine, and nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: : Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology : They are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Medicine : Some thiophene derivatives are used as drugs, such as suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) . Industry : Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and enzymes. The amino acid moiety allows it to be incorporated into peptides and proteins, potentially altering their structure and function.
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
Unsubstituted Thiophene Analogs
- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (CAS 3685-51-6): This analog lacks the methyl group at the 5-position of the thiophene ring. Its molecular formula is C₇H₉NO₂S (MW: 171.21 g/mol) .
Halogen-Substituted Thiophene Analogs
- (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: Substitution with a bromine atom at the 5-position introduces electronegativity and increased molecular weight (C₇H₇BrNO₂S, MW: 264.11 g/mol).
Methyl-Substituted Thiophene Analogs
The target compound’s 5-methyl group contributes to hydrophobicity and may stabilize the thiophene ring via electron-donating effects.
Table 1: Substituent Effects on Thiophene-Based Amino Acids
Heterocycle Variations
Indole-Based Analogs
- 5-Bromo-L-tryptophan (CAS 6548-09-0):
Replaces thiophene with an indole ring, introducing a nitrogen atom and a bromine substituent. The indole moiety’s aromaticity and hydrogen-bonding capability (via the NH group) differ significantly from thiophene, likely altering biological activity (C₁₁H₁₀BrN₂O₂ , MW: 297.11 g/mol) .
Thiazole-Containing Analogs
- (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid: Incorporates a thiazole ring, which is more polar and basic than thiophene due to the nitrogen atom. This modification could enhance interactions with charged residues in enzyme active sites .
Table 2: Heterocycle Comparisons
Amino Acid Backbone Modifications
β-Amino Acid Analogs
- β3F (3-Amino-3-phenylpropanoic acid): A β-amino acid with a phenyl group.
Phosphonate-Modified Analogs
- (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid: Incorporates a phosphonomethyl group, introducing negative charge and metal-binding capacity. This modification is absent in the target compound but could enhance interactions with cationic targets (C₁₀H₁₂NO₅P, MW: 257.18 g/mol) .
Table 3: Backbone and Functional Group Variations
Biological Activity
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid, also known as a thiophene-containing amino acid, has garnered attention in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Neurotransmitter Modulation
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid may act as a precursor or modulator for neurotransmitters, similar to other amino acids. This property suggests potential applications in neuropharmacology, particularly in conditions where neurotransmitter balance is disrupted.
Antioxidant Properties
Thiophene derivatives are known for their antioxidant activities. This compound may protect cells from oxidative stress, which is implicated in various pathological conditions, including neurodegenerative diseases.
Pharmacological Effects
The compound exhibits pharmacological effects that could be beneficial in drug formulations. Its ability to modulate biological pathways makes it a candidate for further research in therapeutic applications.
Research Findings
Recent studies have explored the biological activity of (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid through various bioassays. Key findings include:
- Bioassay Results : Preliminary bioassays indicate that the compound can influence cellular signaling pathways associated with neurotransmitter release.
- Binding Studies : Interaction studies utilizing techniques such as surface plasmon resonance have shown that this compound interacts with specific biological targets, highlighting its potential as a lead compound for drug development.
Comparative Analysis
To better understand the unique properties of (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2R)-2-amino-3-(4-methylphenyl)propanoic acid | Aromatic ring with methyl substitution | Stronger interaction with neurotransmitter receptors |
| (2S)-2-amino-4-methylthio butanoic acid | Thioether group | Enhanced antioxidant capacity |
| (2R)-2-amino-3-(furan-3-yl)propanoic acid | Furan ring instead of thiophene | Different pharmacological profile |
Case Studies
- Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid reduced oxidative stress markers and improved cell viability under stress conditions.
- Drug Development : In a screening campaign for new neuroprotective agents, this compound showed promise due to its ability to inhibit specific pathways involved in neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
